2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C9H8FNO5 . It has a molecular weight of 229.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8FNO5/c1-15-7-4-3-5(9(13)14)6(10)2-1/h1-4H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.16 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results .Scientific Research Applications
Protecting Groups in Organic Synthesis The utility of nitrophenylacetyl groups, derived from nitrophenylacetic acid, for protecting hydroxyl functions in organic synthesis has been reported. These groups are stable under various conditions and can be selectively removed without affecting other common protecting groups, indicating their potential utility in complex synthesis sequences involving 2-(2-Fluoro-3-methoxy-6-nitrophenyl)acetic acid or related compounds (Daragics & Fügedi, 2010).
Fluorescent Labeling Reagents Novel fluorophores derived from methoxyindole-3-acetic acid, like 6-methoxy-4-quinolone, exhibit strong fluorescence across a wide pH range, making them valuable for biomedical analysis. The synthesis of such compounds and their application as fluorescent labeling reagents demonstrate the broad utility of derivatives of this compound in the development of new tools for scientific research (Hirano et al., 2004).
Photodecarboxylation Studies The photodecarboxylation properties of zinc photocages constructed using derivatives of meta-nitrophenylacetic acid, such as methoxy- and fluoro-derivatives, have been improved. These derivatives uncage at red-shifted excitation wavelengths, making them competitive tools for biological applications, such as controlled release of bioactive molecules in response to light (Shigemoto et al., 2021).
Synthesis of Cyclic Hydroxamic Acids and Lactams Research into the synthesis of cyclic hydroxamic acids and lactams with a benzoxazine skeleton involves the hydrogenation and cyclization of derivatives of nitrophenyl oxalate, indicating potential applications in the synthesis of bioactive molecules and natural product analogs (Hartenstein & Sicker, 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus have clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Indole derivatives, which share some structural similarities, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-(2-fluoro-3-methoxy-6-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-16-7-3-2-6(11(14)15)5(9(7)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGAMMPZTGWIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.